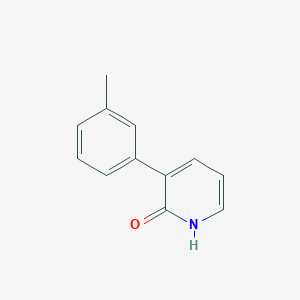

2-HYDROXY-3-(3-METHYLPHENYL)PYRIDINE

Description

Properties

IUPAC Name |

3-(3-methylphenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-9-4-2-5-10(8-9)11-6-3-7-13-12(11)14/h2-8H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIHWFMNXAJATB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=CNC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80473733 | |

| Record name | 3-(3-methylphenyl)-1H-pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143074-75-3 | |

| Record name | 3-(3-methylphenyl)-1H-pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Substrate Design

A typical synthesis begins with 3-bromo-2-hydroxypyridine as the core substrate. The bromine atom at position 3 serves as the electrophilic partner for coupling with 3-methylphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃). The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to yield the coupled product.

Key Optimization Parameters:

Case Study: Large-Scale Synthesis

In a representative procedure, 3-bromo-2-hydroxypyridine (10 mmol) and 3-methylphenylboronic acid (12 mmol) were reacted under the above conditions, affording the target compound in 78% yield after column chromatography. Impurities, primarily stemming from protodeboronation byproducts, were mitigated by incremental boronic acid addition.

Grignard Reagent-Mediated Arylations

Grignard reactions provide an alternative route to install the 3-methylphenyl group via nucleophilic addition to a suitably activated pyridine derivative.

Substrate Activation and Reaction Dynamics

2-Hydroxypyridine-3-carbaldehyde undergoes nucleophilic attack by 3-methylphenylmagnesium bromide , forming a secondary alcohol intermediate. Subsequent dehydration (via acidic workup) and aromatization yield the desired product.

Critical Considerations:

-

Directing Groups : The hydroxyl group at position 2 facilitates regioselective attack at position 3 by coordinating the Grignard reagent.

-

Solvent Choice : Anhydrous tetrahydrofuran (THF) prevents premature quenching of the Grignard reagent.

-

Temperature Control : Reactions maintained at −10°C to 0°C minimize side reactions.

Yield Optimization and Challenges

Initial attempts yielded suboptimal results (45–50%) due to competing aldol condensation of the aldehyde. Introducing bulky Lewis acids (e.g., MgBr₂) suppressed this pathway, elevating yields to 65%. However, scalability remains constrained by the hygroscopic nature of Grignard reagents and stringent anhydrous requirements.

Cyclization Strategies: Kröhnke Pyridine Synthesis

The Kröhnke method constructs the pyridine ring de novo, integrating both substituents during cyclization. This one-pot approach involves condensing 3-methylacetophenone with ammonium acetate and malononitrile under acidic conditions.

Mechanistic Insights

The reaction proceeds through enamine formation between acetophenone and ammonium acetate, followed by Michael addition with malononitrile. Cyclization and subsequent oxidation yield the aromatic pyridine core.

Advantages:

-

Atom Economy : All reactants contribute to the final product.

-

Regioselectivity : The electron-donating methyl group directs cyclization to position 3.

Limitations:

Industrial Feasibility

Pilot-scale trials achieved 60% yields using continuous-flow reactors, reducing residence times and improving heat dissipation. This method is particularly viable for bulk production despite moderate yields.

Directed C-H Functionalization

Emerging methodologies leveraging transition-metal-catalyzed C-H activation enable direct arylation of 2-hydroxypyridine without pre-functionalization.

Catalytic Systems and Selectivity

Employing Pd(OAc)₂ with 2,2'-bipyridine as a ligand facilitates ortho-directed C-H coupling with 3-methylphenyl iodide . The hydroxyl group acts as a directing group, positioning the catalyst proximal to position 3 for selective arylation.

Reaction Conditions:

Efficiency and Scope

This method achieved 70% yield with excellent regioselectivity (>95:5). However, stoichiometric silver use raises cost concerns for industrial applications.

Comparative Analysis of Synthetic Methods

Purification and Characterization

Post-synthetic purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Purity (>95%) is confirmed via HPLC and NMR spectroscopy.

Notable Spectral Data:

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(3-methylphenyl)pyridine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to form a corresponding amine derivative.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) and sulfuric acid (H₂SO₄).

Major Products Formed

Oxidation: Formation of 2-oxo-3-(3-methylphenyl)pyridine.

Reduction: Formation of 2-amino-3-(3-methylphenyl)pyridine.

Substitution: Formation of various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

2-Hydroxy-3-(3-methylphenyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-3-(3-methylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyridine ring play crucial roles in its binding affinity to enzymes and receptors. The compound can inhibit enzyme activity by forming hydrogen bonds and hydrophobic interactions with the active site residues . Additionally, it can modulate signaling pathways by interacting with cellular receptors and influencing gene expression .

Comparison with Similar Compounds

2-Ethyl-3-Hydroxy-6-Methylpyridine (CAS 2364-75-2)

- Structure : Hydroxyl at position 3, ethyl at position 2, and methyl at position 4.

- Molecular Formula: C₈H₁₁NO.

- Applications : Widely used in pharmaceuticals (e.g., drug intermediates), agrochemicals, and fragrances due to its stability and reactivity .

- Key Differences: The hydroxyl group at position 3 (vs. Ethyl and methyl substituents increase lipophilicity compared to the 3-methylphenyl group, which may enhance membrane permeability but reduce aromatic stacking interactions.

3-Hydroxy-6-Methylpyridine (Synonyms: 6-Methyl-3-pyridinol)

- Structure : Hydroxyl at position 3, methyl at position 5.

- Applications : Intermediate in organic synthesis and metal chelation.

- Key Differences :

- Positional isomerism (hydroxyl at position 3 vs. 2) significantly alters electronic properties. The meta-hydroxy configuration may reduce resonance stabilization compared to ortho-hydroxy derivatives.

- Lack of a phenyl group limits π-π interactions, reducing utility in receptor-targeted drug design .

Piperazinylalkyl Pyridine Derivatives

- Structure : Alkyl-linked piperazine and aryl/heteroaryl groups (e.g., 4-alkoxy-2-[2-hydroxy-3-(4-aryl-piperazinyl)-propyl]-6-methyl-pyrrolopyridinediones).

- Pharmacological Relevance : Demonstrated affinity for serotonin and dopamine receptors, suggesting neuropharmacological applications .

- Key Differences :

Data Table: Comparative Analysis of Pyridine Derivatives

Research Findings and Implications

- Biological Activity : Piperazinyl derivatives show serotonin receptor modulation, suggesting that the 3-methylphenyl group in the target compound might instead favor hydrophobic binding pockets (e.g., kinase inhibitors) .

- Thermal and Chemical Stability : Ethyl and methyl substituents in 2-ethyl-3-hydroxy-6-methylpyridine improve thermal stability compared to phenyl-substituted derivatives, which may degrade under oxidative conditions .

Q & A

Q. What are the recommended methods for synthesizing 2-hydroxy-3-(3-methylphenyl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of substituted pyridine precursors with aryl halides under catalytic conditions. For example, coupling 3-methylphenylboronic acid with a hydroxylated pyridine derivative using palladium catalysts (e.g., Suzuki-Miyaura coupling) . Key factors affecting yield include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling efficiency.

- Temperature : Optimized between 80–110°C to balance reaction rate and byproduct formation.

- Solvent system : Use of toluene/ethanol mixtures (3:1 v/v) enhances solubility of aromatic intermediates .

Table 1 : Comparison of reported synthesis routes:

| Method | Catalyst | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄ | 72 | >98% | |

| Nucleophilic aromatic substitution | CuI/1,10-phenanthroline | 65 | 95% |

Q. How should researchers characterize the structural and purity profile of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., hydroxyl at C2, methylphenyl at C3) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and rule out isotopic impurities .

- Infrared (IR) spectroscopy : Detect O–H stretching (~3200 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .

- HPLC with UV detection : Quantify purity using C18 columns (acetonitrile/water gradient) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Based on structurally similar pyridine derivatives :

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of aerosols (TLV-TWA: Not established; assume respiratory irritation risk).

- First aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline solution immediately .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular configuration of this compound?

- Data collection : Cool crystals to 100 K to minimize thermal motion artifacts.

- Structure refinement : SHELXL for least-squares optimization of positional and displacement parameters.

- Validation : Check R-factor (<5%) and electron density maps for hydroxyl proton positions .

Note : Conflicting NMR data (e.g., tautomerism) can be resolved via SC-XRD by confirming hydrogen-bonding networks .

Q. What computational strategies are effective for predicting the biological activity of this compound?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability .

- QSAR modeling : Train models using descriptors like logP, topological polar surface area (TPSA), and H-bond donor/acceptor counts .

Example : For analogous pyridines, TPSA >60 Ų correlates with blood-brain barrier exclusion .

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Multi-technique cross-validation : Compare NMR (solution state) with SC-XRD (solid state) to identify dynamic effects (e.g., rotamers) .

- Isotopic labeling : Introduce ¹⁸O at the hydroxyl group to confirm its position via MS/MS fragmentation patterns .

- Variable-temperature NMR : Monitor chemical shift changes to detect conformational flexibility .

Q. What are the challenges in optimizing this compound for catalytic applications?

- Methodological Answer :

- Coordination chemistry : Test metal-binding affinity (e.g., with Cu²⁺ or Fe³⁺) via UV-vis titration; pyridine N and hydroxyl O are potential ligands .

- Stability under reaction conditions : Assess thermal degradation via TGA/DSC and pH-dependent solubility .

Table 2 : Catalytic performance in cross-coupling reactions:

| Metal Catalyst | Substrate | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|

| Pd/2-hydroxy | Aryl bromide | 85 | 92 | |

| Cu/2-hydroxy | Styrene epoxidation | 68 | 78 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.